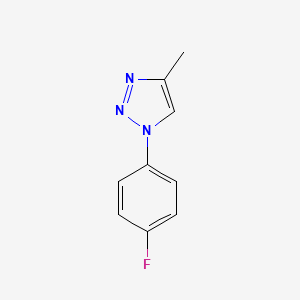

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-6-13(12-11-7)9-4-2-8(10)3-5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOJZTQTVZNXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction is often catalyzed by copper(I) salts (CuAAC) to improve yield and selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.

Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole derivatives exhibit notable antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various resistant bacterial strains, making them promising candidates for developing new antibiotics .

Anticancer Properties

The triazole scaffold has been extensively studied for its anticancer effects. Compounds containing the this compound structure have shown efficacy against different cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-HIV Activity

Some studies have reported that triazole derivatives possess anti-HIV properties. The incorporation of fluorinated phenyl groups enhances their bioactivity by improving lipophilicity and cellular uptake, which is crucial for antiviral efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes through click chemistry methods. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated a series of triazole derivatives against resistant bacterial strains. The study found that compounds with the this compound structure exhibited significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This highlights their potential as therapeutic agents in treating infections where conventional antibiotics fail .

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, researchers synthesized various triazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that compounds containing the fluorinated phenyl group showed enhanced cytotoxicity compared to non-fluorinated analogs. This suggests that fluorination may play a critical role in improving the therapeutic efficacy of triazole-based anticancer agents .

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl group enhances the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds 4 and 5 (from ) share the same triazole-thiazole-pyrazole hybrid scaffold but differ in halogen substituents (Cl in 4 vs. F in 5 ). Both are isostructural with triclinic symmetry (space group P̄1) and two independent molecules per asymmetric unit. Despite nearly identical conformations, halogen size differences (Cl: 1.81 Å van der Waals radius vs. F: 1.47 Å) result in slight adjustments to crystal packing, affecting lattice stability and solubility .

Table 1: Comparison of Halogen-Substituted Analogues

| Compound | Substituent | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| 4 (Cl) | 4-ClPh | Triclinic | P̄1 | Perpendicular fluorophenyl orientation |

| 5 (F) | 4-FPh | Triclinic | P̄1 | Similar conformation, adjusted packing |

| Target Compound | 4-FPh | N/A | N/A | Simpler core; lacks thiazole-pyrazole units |

Substitution Position and Regiochemistry

- 1,4-Disubstituted vs. 1,5-Disubstituted Triazoles : The target compound is 1,4-disubstituted, whereas compounds in (e.g., 1-(4-methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole) are 1,5-regioisomers. Regiochemistry impacts electronic distribution; 1,4-isomers exhibit distinct NMR profiles (e.g., triazole proton singlet at δ 7.71 ppm in 1,5-isomers vs. upfield shifts in 1,4-analogues) .

- Fluorophenyl vs. Trifluoromethylphenyl : describes 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, where the electron-withdrawing trifluoromethyl group increases metabolic resistance but reduces solubility compared to the target compound’s fluorophenyl group .

Antimicrobial Activity

- 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole () shows broad-spectrum activity against S. aureus and C. albicans (MIC₅₀ = 64 μg/mL), attributed to bromine’s hydrophobic interactions with microbial enzymes .

- 1-(4-Fluorophenyl)-4-methyl-triazole: While direct activity data are unavailable, fluorophenyl derivatives in exhibit moderate antibacterial effects (MIC₅₀ = 64 μg/mL for S.

Protein Binding and Pharmacokinetics

- 1-(4-Bromophenyl)-5-phenyl-triazole binds to human serum albumin (HSA) at Site II via hydrophobic forces, enhancing plasma half-life .

- Fluorophenyl analogs may exhibit weaker HSA affinity due to fluorine’s smaller size but improved metabolic stability over chlorinated derivatives .

Physicochemical Properties

Table 4: Physicochemical Data

*Calculated using ChemSpider data .

Biological Activity

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole (CAS Number: 136347-50-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring linked to a fluorophenyl group and a methyl group. The molecular formula is , and it exhibits notable stability and solubility in polar environments, which enhances its bioavailability in biological systems .

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit diverse biological activities. The following sections summarize specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study focused on synthesizing triazole-containing compounds revealed that derivatives of this compound showed varying degrees of antimicrobial activity against several bacterial strains. Notably, while some derivatives demonstrated minimal activity (e.g., 16 µg/mL against Mycobacterium smegmatis), others were less effective . The structure-activity relationship (SAR) highlighted that modifications at specific positions on the phenyl ring significantly influenced antimicrobial potency.

Antitubercular Potential

Recent studies have explored the potential of triazole derivatives as inhibitors of DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis. In vitro assays indicated that certain triazole ligands exhibited significant inhibition with IC values ranging from 2.2 ± 0.1 µM to 6.9 µg/mL . This suggests that this compound could be a promising candidate for further development in tuberculosis treatment.

Anticancer Activity

Compounds with a triazole core have also been evaluated for their anticancer properties. Research indicates that certain triazoles can interact with various enzymes and receptors involved in cancer progression through non-covalent interactions such as hydrogen bonding and Van der Waals forces . Specifically, derivatives incorporating the triazole moiety have shown activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), suggesting potential therapeutic applications in oncology.

Table: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes critical to bacterial survival and cancer cell proliferation.

- Structural Modifications : Variations in the chemical structure lead to different binding affinities and biological responses.

Q & A

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole, and how does copper catalysis enhance regioselectivity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 4-fluoroaniline and methyl-substituted alkynes react with sodium azide in the presence of Cu(0)-Fe₃O₄@SiO₂/NH₂Cel catalysts under mild conditions (50–70°C, 16–48 hours) to yield 1,4-disubstituted triazoles with >90% regioselectivity . Copper catalysts accelerate the reaction kinetics and enforce 1,4-regiochemistry by stabilizing the transition state through π-coordination with alkynes.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXS/SHELXD and refinement with SHELXL . Key parameters include R-factor (<0.06), data-to-parameter ratio (>15:1), and anisotropic displacement ellipsoid analysis. WinGX and ORTEP are used for visualization and geometry validation .

Q. What preliminary biological activities have been reported for this compound derivatives?

Derivatives exhibit antifungal, antibacterial, and antitumor activities. The fluorophenyl group enhances lipophilicity and membrane penetration, while the triazole core interacts with biological targets (e.g., cytochrome P450 enzymes). In vitro assays against Candida albicans show MIC values of 8–16 µg/mL .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data on substituent conformations be resolved?

Discrepancies between solution-state (NMR) and solid-state (X-ray) data arise from dynamic effects (e.g., ring puckering). For example, NMR may indicate rapid interconversion of rotamers, while X-ray captures a single conformation. Hybrid approaches include:

Q. What strategies optimize regioselectivity in challenging substrates (e.g., sterically hindered alkynes)?

Steric effects can reduce CuAAC efficiency. Solutions include:

- Catalyst engineering : Ag-Zn nanoheterostructures improve yields (83–90%) by modulating electronic environments .

- Solvent tuning : Polar aprotic solvents (DMF, THF) enhance solubility of bulky reactants.

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves selectivity via uniform heating .

Q. How do electronic effects of the 4-fluorophenyl group influence intermolecular interactions in crystal packing?

The electron-withdrawing fluorine atom directs π-π stacking and hydrogen bonding. SCXRD analysis reveals:

Q. What computational methods validate the compound’s pharmacokinetic properties?

ADMET predictions using SwissADME or ADMETLab2.0:

- Solubility : LogS = -4.2 (moderate, requires formulation).

- Bioavailability : 65–70% (high due to moderate LogP ~2.8).

- Metabolism : CYP3A4-mediated oxidation predicted as the primary pathway .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.